N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is not explicitly provided in the resources I have .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the resources I have .Scientific Research Applications
Anticancer Activity
- Synthesis and Evaluation of Anticancer Agents : A study described the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, focusing on their anticancer activity against human lung adenocarcinoma cells. Among these, certain derivatives demonstrated significant selectivity and apoptosis induction, comparable to standard treatments like cisplatin (Evren et al., 2019).
- Novel Imidazole Derivatives as Antifungal Agents : Another research focused on 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, designed to combat drug-resistant fungal infections. The study also highlighted their antifungal activities and suggested potential anti-Candida activity, with specific derivatives showing significant efficacy (Altındağ et al., 2017).
Antimicrobial Activity
- Synthesis of Antibacterial Agents : Research into 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds demonstrated significant antibacterial activity, indicating the potential of these compounds in developing new antibacterial treatments (Ramalingam et al., 2019).
Anticonvulsant Activity
- Evaluation of Anticonvulsant Properties : A study synthesizing omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives assessed their anticonvulsant activity. Derivatives with specific substituents on the N-phenyl ring, particularly those with isopropyl and dimethyl groups, showed promising activity against seizures induced by maximal electroshock tests (Soyer et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)17-14(19)10-20-15-16-9-13(18(15)3)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMAHSSEPIKDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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